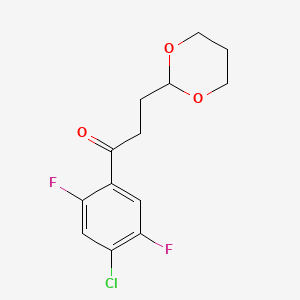

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (4-Cl-CM-6,7-DMQ) is a synthetic quinazoline derivative with potential therapeutic applications. It is a small molecule that can be used as a ligand in a variety of biochemical and physiological processes. The synthesis of 4-Cl-CM-6,7-DMQ is relatively straightforward and can be accomplished in a laboratory setting. It has been studied for its utility in scientific research and has the potential to be used in a variety of therapeutic applications.

Scientific Research Applications

Synthesis of Key Intermediates for Quinazoline Drugs

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a crucial intermediate in the synthesis of quinazoline drugs such as terazosin, used for treating hypertension. The synthesis involves a multi-step process from vanillin, including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and animation. This process has been optimized to improve yields and reaction conditions, making it adaptable for industrial production (Xu Guangshan, 2011); (Qu Qing-mei, 2006).

DNA-binding Studies for Anticancer Applications

Derivatives of this compound have been synthesized and evaluated for their DNA-binding capabilities, highlighting their potential as anticancer agents. Studies show significant interaction with DNA, suggesting an intercalative binding process that could be exploited in developing new cancer treatments (A. Garofalo et al., 2010).

Development of Antihypertensive Drug Intermediates

Research has focused on developing and validating analytical methods for monitoring synthetic reactions of key intermediates like 4-amino-2-chloro-6,7-dimethoxyquinazoline. These intermediates are essential for manufacturing antihypertensive drugs, including doxazosin mesylate and prazosin. HPLC methods have been developed to ensure the purity and efficacy of these intermediates, facilitating quality control in pharmaceutical manufacturing (R. N. Rao et al., 2006).

Antitumor and Antimicrobial Activities

Novel 6,7-dimethoxyquinazoline derivatives, synthesized from this compound, have shown promising antitumor and antimicrobial activities. These compounds have been evaluated against various human tumor cell lines and microbial strains, demonstrating their potential in treating cancer and infections (Asmaa E Kassab et al., 2016).

Exploration of Novel Anticancer Agents

Further research into this compound derivatives has led to the development of novel anticancer agents with 4-anilinoquinazoline scaffolds. These compounds have shown promising in vitro anticancer activity, highlighting the versatility of the quinazoline core in medicinal chemistry and its significant role in developing new therapeutic agents (Hong-Ze Li et al., 2010).

Mechanism of Action

Target of Action

Related compounds such as pyrimidines have been reported to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Related compounds have shown cytotoxic activities against certain cell lines

Biochemical Pathways

Related compounds have been reported to affect various pathways, leading to a range of effects such as anti-inflammatory and cytotoxic activities .

Result of Action

Related compounds have shown cytotoxic activities against certain cell lines , suggesting that 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline may have similar effects.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Properties

IUPAC Name |

4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O2/c1-16-8-3-6-7(4-9(8)17-2)14-10(5-12)15-11(6)13/h3-4H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRNREQVLKZEOQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)CCl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647976 |

Source

|

| Record name | 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044768-40-2 |

Source

|

| Record name | 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.